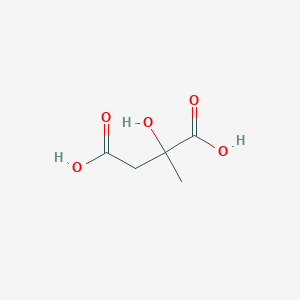

(R)-Methyl 3-aminobutanoate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of enantiomerically pure (R)-Methyl 3-aminobutanoate involves multiple strategies, including diastereoselective alkylation and chemoenzymatic methods. Estermann and Seebach (1988) detailed a diastereoselective alkylation approach, utilizing the addition of (S)-phenethylamine to methyl crotonate followed by hydrogenolysis to yield enantiomerically pure (R)- and (S)-3-aminobutanoic acids (Estermann & Seebach, 1988). Additionally, Andruszkiewicz, Barrett, and Silverman (1990) reported a chemoenzymatic synthesis utilizing pig liver esterase for enantioselective hydrolysis, demonstrating an alternative pathway for obtaining this compound (Andruszkiewicz et al., 1990).

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry and Pharmaceutical Applications

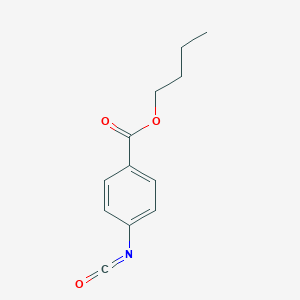

(R)-Methyl 3-aminobutanoate serves as a critical intermediate in the synthesis of complex molecules. For example, it has been utilized in the synthesis of ethyl (R)-4-cyano-3-hydroxybutanoate, a key chiral synthon for the cholesterol-lowering drug atorvastatin (Lipitor), highlighting its importance in pharmaceutical manufacturing. The synthesis of optically active ethyl (R)-4-cyano-3-hydroxybutanoate, including both chemical and enzymatic approaches, showcases the compound's versatility and its role in facilitating the production of enantiomerically pure β-amino acids, which are pivotal in drug synthesis (Zhongyu You, Zhi‐Qiang Liu, & Yuguo Zheng, 2013).

Enzymatic Catalysis and Biocatalysis

In enzymatic catalysis, (R)-Methyl 3-aminobutanoate is often a subject of studies aimed at enzyme selectivity and activity. Research into the redesign and characterization of enzyme specificity, such as aminotransferases, for the synthesis of imagabalin, an advanced candidate for the treatment of generalized anxiety disorder, demonstrates the compound's relevance in biocatalysis. Protein engineering efforts to optimize enzymes for the synthesis of key intermediates underscore the compound's utility in developing more efficient and selective catalytic processes (K. Midelfort et al., 2013).

Analytical Chemistry and Material Science

In analytical chemistry, the study of vibrational spectra and the exploration of zwitterionic forms of related compounds like 3-Aminobutanoic acid provides insights into the structural and chemical properties of amino acids and their derivatives. Investigations supported by DFT calculations shed light on the molecular behavior, offering valuable information for material science, particularly in understanding the interactions and stability of bio-relevant molecules (Shashikala Yalagi, 2022).

Environmental and Atmospheric Chemistry

The compound's derivatives, specifically its interaction with enzymes and other chemical entities, play a role in environmental and atmospheric chemistry research. Studies on the production of branched-chain alcohols in engineered strains of Ralstonia eutropha, for instance, illustrate the application of microbial processes in converting renewable resources into biofuels, leveraging the metabolic pathways that involve (R)-Methyl 3-aminobutanoate or its analogs (Jingnan Lu, C. Brigham, C. Gai, & A. Sinskey, 2012).

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl (3R)-3-aminobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(6)3-5(7)8-2/h4H,3,6H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQZRROQIBFBPS-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Methyl 3-aminobutanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one](/img/structure/B25436.png)

![1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one](/img/structure/B25454.png)

![2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B25460.png)

![methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate](/img/structure/B25470.png)